3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride
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Overview
Description
3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C₇H₆ClF₄N₃ and a molecular weight of 243.59 g/mol . It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride typically involves the reaction of 3-Fluoro-5-(trifluoromethyl)picolinonitrile with ammonia or an amine under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imidamide group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted picolinimidamide derivatives.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, making it a potent inhibitor or modulator of its targets . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)picolinonitrile
- 3-Fluoro-5-(trifluoromethyl)picolinamide
- 3-Fluoro-5-(trifluoromethyl)pyridine
Uniqueness
3-Fluoro-5-(trifluoromethyl)picolinimidamide hydrochloride is unique due to its specific imidamide group, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1179362-44-7 |
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Molecular Formula |
C7H6ClF4N3 |
Molecular Weight |
243.59 g/mol |
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H5F4N3.ClH/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)13;/h1-2H,(H3,12,13);1H |
InChI Key |
CNIDBYQLPUPHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=N)N)C(F)(F)F.Cl |
Origin of Product |
United States |
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